3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a spirocyclic core structure. Key characteristics include:
- Molecular Formula: C₂₃H₂₅N₃O₅
- Molecular Weight: 423.47 g/mol
- Physicochemical Properties: logP: 2.45 (moderate lipophilicity) Hydrogen Bond Acceptors: 8 Polar Surface Area (PSA): 73.38 Ų (suggesting moderate membrane permeability) .
Properties
IUPAC Name |
3-benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-18-9-8-17(14-19(18)31-2)20(27)25-12-10-23(11-13-25)21(28)26(22(29)24-23)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDMQIQWNJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent-driven differences:
*WASp-targeting SMC #13: 8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Key Observations:
- Lipophilicity : The target compound’s logP (2.45) suggests better membrane permeability than bulkier analogs like WASp-targeting SMC #13, which may require active transport .
(a) Enzyme Inhibition Potential
- PHD2 Inhibition : Analogs like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 11–16) inhibit prolyl hydroxylase domain (PHD) enzymes, crucial in hypoxia-inducible factor (HIF) regulation. While the target compound’s activity is unreported, its dimethoxybenzoyl group may enhance binding to PHD2’s active site .
- Selectivity : The 3,4-dimethoxybenzoyl group could mimic natural substrates (e.g., α-ketoglutarate), a feature shared with PHD inhibitors like FG-4592 (roxadustat) .
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